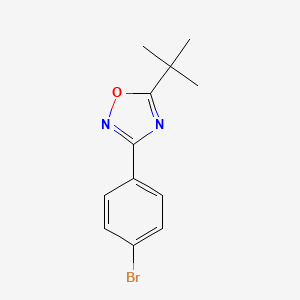![molecular formula C12H17NO3 B1277145 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyd CAS No. 883549-58-4](/img/structure/B1277145.png)
2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H17NO3 It is a benzaldehyde derivative characterized by the presence of a dimethylaminoethoxy group and a methoxy group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-Methoxybenzaldehyde+2-(Dimethylamino)ethanol→2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde
Industrial Production Methods: In an industrial setting, the production of 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: The aldehyde group in 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group and the dimethylaminoethoxy group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzoic acid.
Reduction: 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological membranes, potentially affecting membrane permeability and function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity.
Vergleich Mit ähnlichen Verbindungen
- 3-[2-(Dimethylamino)ethoxy]benzaldehyde
- 4-[2-(Dimethylamino)ethoxy]benzaldehyde
- 2-[2-(Diethylamino)ethoxy]benzaldehyde
Comparison: 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde is unique due to the presence of both a methoxy group and a dimethylaminoethoxy group on the benzene ring This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications
Eigenschaften
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2)7-8-16-12-10(9-14)5-4-6-11(12)15-3/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBAQYRFUAYLDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=C1OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424719 |
Source


|
| Record name | 2-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883549-58-4 |
Source


|
| Record name | 2-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)
![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)




![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)

